

spectroscopic comparison of 2-Bromo-3-nitroanisole starting material and product

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Compound of Interest

Compound Name: 2-Bromo-3-nitroanisole

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Spectroscopic Comparison: 2-Bromo-3-nitroanisole Transformation

A detailed analysis of the spectroscopic changes observed upon the chemical reduction of **2-Bromo-3-nitroanisole** to 2-Bromo-3-methoxyaniline.

This guide provides a comparative analysis of the spectroscopic characteristics of the starting material, **2-Bromo-3-nitroanisole**, and its common reduction product, 2-Bromo-3-methoxyaniline. This transformation, a typical nitro-to-amine reduction, induces significant changes in the molecule's electronic structure, which are readily observable through various spectroscopic techniques. Understanding these changes is crucial for reaction monitoring and product characterization in synthetic chemistry.

Executive Summary of Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the starting material and the product. The reduction of the nitro group to an amine results in distinct shifts in NMR signals, the appearance of new stretching frequencies in the IR spectrum, and a predictable change in the molecular weight observed in mass spectrometry.

Table 1: ^1H NMR Data Comparison (Predicted, in ppm)

Compound	Aromatic Protons (ppm)	Methoxy Protons (-OCH ₃) (ppm)	Amine Protons (-NH ₂) (ppm)
2-Bromo-3-nitroanisole	7.2 - 7.8	~3.9	N/A
2-Bromo-3-methoxyaniline	6.5 - 7.2	~3.8	3.5 - 4.5 (broad)

Table 2: ¹³C NMR Data Comparison (Predicted, in ppm)

Compound	Aromatic Carbons (ppm)	Methoxy Carbon (-OCH ₃) (ppm)
2-Bromo-3-nitroanisole	110 - 155	~56
2-Bromo-3-methoxyaniline	105 - 150	~55

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	2-Bromo-3-nitroanisole (Starting Material)	2-Bromo-3-methoxyaniline (Product)
N-O Asymmetric Stretch	~1530 - 1560 (strong)	Absent
N-O Symmetric Stretch	~1345 - 1365 (strong)	Absent
N-H Stretch	Absent	~3300 - 3500 (two bands, medium)
C-N Stretch	Absent	~1250 - 1360 (medium)
Ar-O-C Stretch	~1250	~1250

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation
2-Bromo-3-nitroanisole	C ₇ H ₆ BrNO ₃	232.03[1]	Loss of NO ₂ , OCH ₃
2-Bromo-3-methoxyaniline	C ₇ H ₈ BrNO	202.05[2]	Loss of CH ₃ , CO

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The general procedures for acquiring these spectra are outlined below.

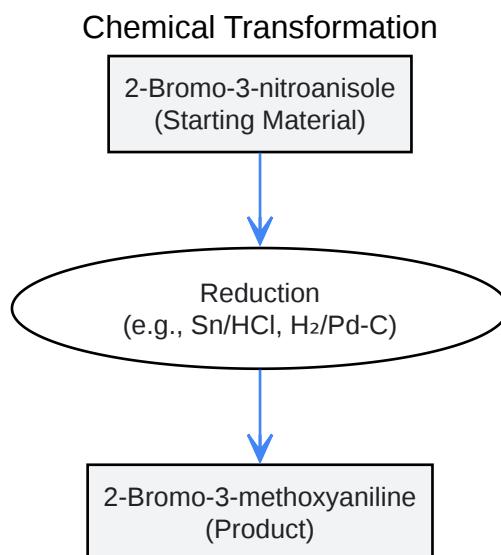
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets, while liquid samples are analyzed as thin films between salt plates (NaCl or KBr).

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The molecular ion peak (M⁺) and characteristic fragmentation patterns are analyzed.

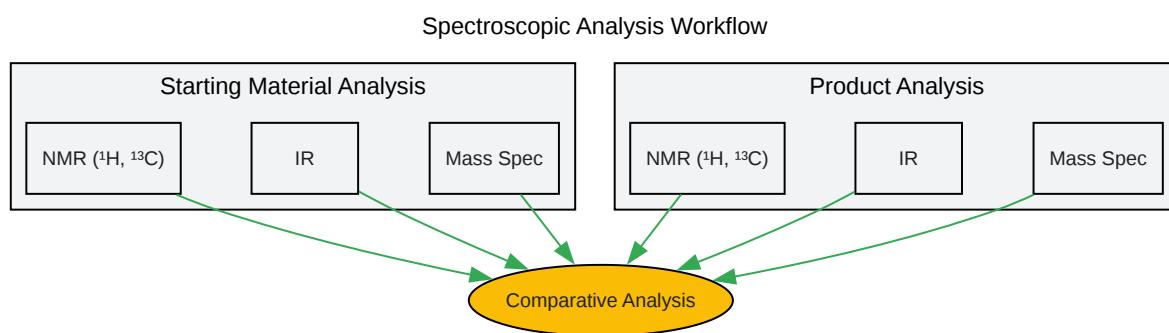
Visualizing the Transformation and Spectroscopic Comparison

The following diagrams illustrate the chemical transformation and the logical workflow for the spectroscopic comparison.



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Caption: Reaction scheme for the reduction of **2-Bromo-3-nitroanisole**.



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Caption: Workflow for comparative spectroscopic analysis.

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References

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- 2. 2-Bromo-3-methoxyaniline | C7H8BrNO | CID 10910575 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [spectroscopic comparison of 2-Bromo-3-nitroanisole starting material and product]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183254#spectroscopic-comparison-of-2-bromo-3-nitroanisole-starting-material-and-product]

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